![molecular formula C12H9BF3K B13356783 Potassium [1,1'-biphenyl]-4-yltrifluoroborate](/img/structure/B13356783.png)
Potassium [1,1'-biphenyl]-4-yltrifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium [1,1’-biphenyl]-4-yltrifluoroborate is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a biphenyl group attached to a trifluoroborate moiety, with potassium as the counterion. It is known for its stability and reactivity, making it a valuable reagent in organic synthesis and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium [1,1’-biphenyl]-4-yltrifluoroborate typically involves the reaction of [1,1’-biphenyl]-4-boronic acid with potassium trifluoroborate. This reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like tetrahydrofuran (THF). The reaction conditions often include refluxing the mixture to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of Potassium [1,1’-biphenyl]-4-yltrifluoroborate follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process is designed to be scalable and cost-effective, ensuring the availability of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions
Potassium [1,1’-biphenyl]-4-yltrifluoroborate undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Reaction: Common reagents include aryl halides, palladium catalysts, and bases such as potassium carbonate.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products Formed
The major products formed from the reactions of Potassium [1,1’-biphenyl]-4-yltrifluoroborate are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
Potassium [1,1’-biphenyl]-4-yltrifluoroborate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Potassium [1,1’-biphenyl]-4-yltrifluoroborate in chemical reactions involves the formation of a boronate ester intermediate, which then undergoes transmetalation with a palladium catalyst. This is followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium-catalyzed cross-coupling reaction .
Comparison with Similar Compounds
Similar Compounds
- Potassium [1,1’-biphenyl]-4-ylboronic acid
- Potassium [1,1’-biphenyl]-4-yltrifluoroborate
- Potassium [1,1’-biphenyl]-4-ylborate
Uniqueness
Potassium [1,1’-biphenyl]-4-yltrifluoroborate is unique due to its trifluoroborate moiety, which imparts greater stability and reactivity compared to other boronic acid derivatives. This makes it particularly useful in cross-coupling reactions where high yields and selectivity are desired .
Properties
Molecular Formula |
C12H9BF3K |
|---|---|
Molecular Weight |
260.11 g/mol |
IUPAC Name |
potassium;trifluoro-(4-phenylphenyl)boranuide |
InChI |
InChI=1S/C12H9BF3.K/c14-13(15,16)12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h1-9H;/q-1;+1 |
InChI Key |
GTDPOHCCLUGUHI-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC=C(C=C1)C2=CC=CC=C2)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


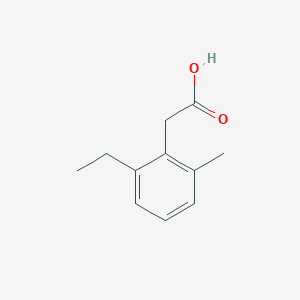

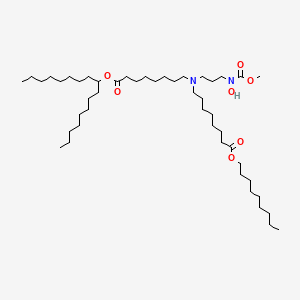
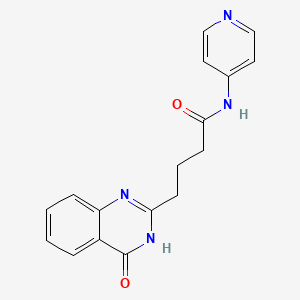
![6-[4-(Benzyloxy)phenyl]-3-(1-methylpiperidin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356750.png)
![N-(3,5-dichlorophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13356757.png)
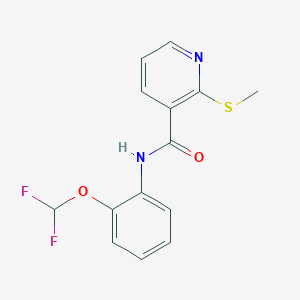
![6-(1-Benzofuran-2-yl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356777.png)
![4-methyl-5-[1-(methylsulfonyl)piperidin-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B13356794.png)
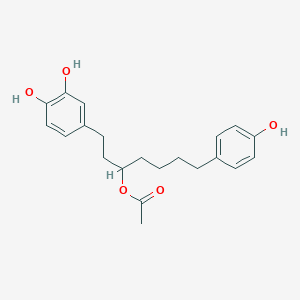
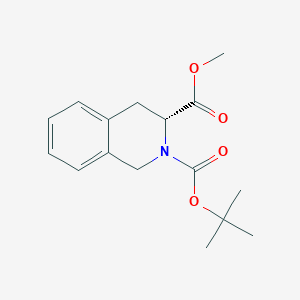
![N-(1-cyano-1,2-dimethylpropyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B13356819.png)
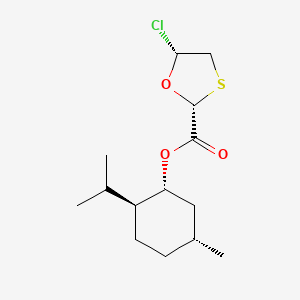
![3-Ethyl-6-(3-iodo-2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356832.png)
